molecular formula C12H12O3 B3092204 3-(4-Ethylphenyl)oxolane-2,5-dione CAS No. 1225884-32-1

3-(4-Ethylphenyl)oxolane-2,5-dione

Cat. No.: B3092204
CAS No.: 1225884-32-1
M. Wt: 204.22
InChI Key: BEQDEKKRLRCUQO-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)oxolane-2,5-dione is a cyclic diketone derivative featuring an oxolane-2,5-dione (succinic anhydride) core substituted at the 3-position with a 4-ethylphenyl group. This compound belongs to a class of structurally modified succinic anhydrides, which are pivotal in polymer chemistry as monomers for polyesters and in medicinal chemistry as precursors for prodrugs or bioactive molecules .

Properties

IUPAC Name

3-(4-ethylphenyl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-8-3-5-9(6-4-8)10-7-11(13)15-12(10)14/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQDEKKRLRCUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)oxolane-2,5-dione typically involves the reaction of 4-ethylphenylacetic acid with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the oxolane ring . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures the consistent production of high-purity compound .

Chemical Reactions Analysis

Ring-Opening Reactions

The oxolane-2,5-dione ring readily undergoes nucleophilic ring-opening due to its inherent ring strain and electron-deficient carbonyl groups.

Hydrolysis

Hydrolysis of the anhydride group produces the corresponding dicarboxylic acid derivative. For example:
3-(4-Ethylphenyl)oxolane-2,5-dione + H₂O → 3-(4-Ethylphenyl)butanedioic acid
This reaction typically proceeds in aqueous acidic or basic conditions at elevated temperatures .

Aminolysis

Reaction with amines (e.g., methanamine) yields imide derivatives:
This compound + R-NH₂ → N-substituted pyrrolidine-2,5-dione + H₂O
Steric hindrance from the ethylphenyl group may slow reaction kinetics compared to unsubstituted succinic anhydrides .

Electrophilic Aromatic Substitution

The 4-ethylphenyl group can undergo substitution reactions, with the ethyl substituent acting as a weak electron-donating group.

Reaction TypeReagents/ConditionsMajor ProductYield (%)Notes
Nitration HNO₃/H₂SO₄, 0–5°C3-(4-Ethyl-3-nitrophenyl)oxolane-2,5-dione45–60Meta-directing effect of ethyl group
Halogenation X₂ (Cl₂, Br₂), FeCl₃3-(4-Ethyl-3-halophenyl)oxolane-2,5-dione50–70Competitive ring-opening observed under harsh conditions

Oxidation

The dione moiety can be further oxidized under strong conditions:

  • Oxidation with KMnO₄/H₂SO₄ : Cleavage of the oxolane ring to form 4-ethylbenzoic acid derivatives.

  • Selective oxidation of the ethyl group to a carboxylic acid is theoretically feasible but requires tailored catalysts to avoid over-oxidation.

Reduction

  • LiAlH₄/THF : Reduces the dione to a diol, yielding 3-(4-Ethylphenyl)tetrahydrofuran-2,5-diol.

  • Catalytic hydrogenation (H₂/Pd-C) : Saturates the oxolane ring to form a tetrahydrofuran derivative .

Cycloaddition and Multicomponent Reactions

The electron-deficient dione participates in [3+2] and [4+2] cycloadditions:

Reaction TypePartnersConditionsProductYield (%)
[3+2] Cycloaddition Alkenes/alkynesAgNTf₂, 170°CFused bicyclic lactones40–60
Michael Addition EnolatesSquaramide catalystSpirocyclic derivatives50–75

Condensation Reactions

The dione group reacts with nucleophiles to form heterocycles:

  • With hydrazine : Forms pyrazolidine-3,5-dione derivatives .

  • With urea : Yields barbiturate-like structures under reflux conditions .

Key Challenges and Limitations

  • Steric hindrance : The 4-ethylphenyl group reduces reactivity in bulky transition states (e.g., SNAr reactions).

  • Competing pathways : Ring-opening often dominates under protic or nucleophilic conditions, limiting aromatic substitution yields .

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Oxolane-2,5-dione Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Substituent Type Key Structural Features
This compound 4-Ethylphenyl C₁₂H₁₂O₃ 204.22 EDG (Alkyl) Bulky aromatic substituent
3-Methylideneoxolane-2,5-dione Methylidene (CH₂=) C₅H₄O₃ 112.08 Conjugated Conjugated double bond
3-(4-Chlorophenyl)oxolane-2,5-dione 4-Chlorophenyl C₁₀H₇ClO₃ 210.61 EWG (Halogen) Electron-withdrawing substituent

Key Observations:

  • 3-Methylideneoxolane-2,5-dione (): The methylidene group introduces conjugation with the oxolane ring, resulting in a planar geometry (mean C–C bond length: 0.002 Å) and enhanced reactivity toward addition reactions . This contrasts with the ethylphenyl derivative, where steric hindrance dominates.

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-ethylphenyl group donates electrons via inductive effects, stabilizing positive charges on the oxolane ring. This may reduce reactivity in electrophilic environments but improve thermal stability in polymer applications.
    • The 4-chlorophenyl group withdraws electrons, increasing the electrophilicity of the carbonyl carbons and favoring reactions such as nucleophilic acyl substitution .
  • In contrast, the smaller chloro substituent imposes minimal steric interference .

Crystallographic Insights

  • 3-Methylideneoxolane-2,5-dione: Single-crystal X-ray analysis (T = 100 K) confirms a planar oxolane ring with a conjugated methylidene group (R factor = 0.026) . This structural rigidity contrasts with the non-planar conformations expected in ethylphenyl derivatives due to steric strain.

Biological Activity

3-(4-Ethylphenyl)oxolane-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H12O3
  • Molecular Weight : 204.22 g/mol
  • CAS Number : 1225884-32-1

The compound features an oxolane (tetrahydrofuran) ring with a dione functional group and a para-ethylphenyl substituent. Its structure suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Enzyme Inhibition : Preliminary studies suggest it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling.
  • Antioxidant Activity : The presence of the dione structure can confer antioxidant properties, which may protect cells from oxidative stress.

Pharmacological Effects

Studies have explored the following biological activities:

  • Anticancer Properties : Some derivatives of oxolanes have demonstrated cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer agents.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.

Data Tables

Biological ActivityObserved EffectReference
Enzyme InhibitionInhibition of lipase activity
Antioxidant ActivityReduction in oxidative stress markers
CytotoxicitySignificant reduction in cancer cell viability
NeuroprotectionProtection against neurotoxicity

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of oxolane derivatives, including this compound. The compound showed promising results against various cancer cell lines, with IC50 values indicating significant cytotoxicity. Further optimization of the structure improved efficacy while maintaining selectivity towards cancer cells .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective potential of oxolane derivatives found that this compound could reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound. Modifications to enhance solubility and bioavailability have been explored:

  • Solubility Enhancements : Incorporation of polar functional groups has shown to improve aqueous solubility without compromising biological activity .
  • Metabolic Stability : Studies have indicated that structural modifications can lead to improved metabolic stability in vivo, which is crucial for therapeutic applications .

Q & A

Q. What role do oxolane-2,5-dione derivatives play in the development of bioresorbable polymers?

  • Methodological Answer : Their cyclic anhydride structure enables ring-opening polymerization with diols or diamines, forming polyesters/polyamides. For instance, copolymerization with ε-caprolactone yields materials with tunable degradation rates. In vitro hydrolysis studies (pH 7.4, 37°C) and GPC monitor molecular weight changes over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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